Silandrin Silandrin 2-Hydroxy-2,2-diphenylaceticacid is a natural product found in Silybum and Silybum marianum with data available.
Brand Name: Vulcanchem
CAS No.: 70815-32-6
VCID: VC21345528
InChI: InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3
SMILES: COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O
Molecular Formula: C25H22O9
Molecular Weight: 466.4 g/mol

Silandrin

CAS No.: 70815-32-6

Cat. No.: VC21345528

Molecular Formula: C25H22O9

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

Silandrin - 70815-32-6

CAS No. 70815-32-6
Molecular Formula C25H22O9
Molecular Weight 466.4 g/mol
IUPAC Name 5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3
Standard InChI Key CRPGUMMYQABYES-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O
SMILES COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O
Canonical SMILES COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O
Melting Point 234 - 236 °C

Chemical Structure and Classification

Silandrin belongs to the class of organic compounds known as flavonolignans, which are non-conventional lignans derived from flavonoids . These specialized natural products are characterized by a p-dioxin ring substituted at one carbon atom by a C3C6 (phenylpropan) group and fused to the B-ring of the 2-phenylchromene moiety . The structural complexity of silandrin reflects its biosynthetic origin as a hybrid molecule combining flavonoid and lignan structural elements.

The compound has the molecular formula C25H22O9 with a molecular weight of 466.4 g/mol . Its IUPAC name is 5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one . The chemical structure features multiple hydroxyl groups and a methoxy group, contributing to its biological reactivity and potential therapeutic properties.

Table 1: Chemical Properties of Silandrin

PropertySpecification
Molecular FormulaC25H22O9
Molecular Weight466.4 g/mol
CAS Number70815-32-6
InChI KeyCRPGUMMYQABYES-UHFFFAOYSA-N
SMILES NotationCOC1=C(O)C=CC(=C1)C1OC2=C(OC1CO)C=C(C=C2)C1CC(=O)C2=C(O1)C=C(O)C=C2O

Stereochemical Variants

Research has identified multiple stereoisomers of silandrin, indicating the structural complexity of this flavonolignan . The white-flowered variant of Silybum marianum produces several stereochemically distinct forms, including:

Table 2: Stereochemical Variants of Silandrin

VariantStereochemical ConfigurationNotes
(–)-Silandrin A (3a)Primary formProduced by white-flowered variant of Silybum marianum
(–)-Silandrin B (3b)Trans-benzodioxane diastereomerStructural variant with altered stereochemistry
(–)-Isocisilandrin (5)Cis-benzodioxane diastereomerConfirms nonselective O-ββ coupling in biosynthesis
Cisilandrin (6)Cis-benzodioxane configurationFurther evidence of biosynthetic pathway

The existence of these stereoisomers provides crucial evidence supporting the proposed biosynthetic pathway involving nonselective O-ββ coupling reactions in the plant .

Biosynthesis Pathway

The biosynthesis of silandrin follows a pathway consistent with other flavonolignans found in Silybum marianum . According to established models, this process involves:

  • Formation of precursor molecules: taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid)

  • Oxidative coupling catalyzed by peroxidase enzymes

  • Generation of neutral phenoxy and quinone methide radicals

  • O-β coupling reactions leading to the characteristic benzodioxane structure

This biosynthetic sequence lacks strict regio- or enantioselectivity, explaining the occurrence of multiple stereoisomers . The isolation of cis-benzodioxane diastereomers ((–)-isocisilandrin and cisilandrin) confirms the previously proposed nonselective O-ββ coupling mechanism .

Synthetic Modifications and Structure-Activity Relationships

A significant advancement in silandrin research involves the successful chemical modification of related flavonolignans to produce silandrin derivatives with enhanced biological activities .

Researchers have developed a process for converting silybin to 23-iodo silybin, 23-iodo hydnocarpin D, and 23-iodo isosilandrin through a precisely controlled iodination reaction . This selective modification was achieved by meticulously adjusting the ratio of Ph3P, imidazole, and molecular iodine in the reaction mixture.

These iodinated intermediates were subsequently transformed into a series of amide derivatives through additional chemical transformations . A comprehensive evaluation using the MTT method revealed that several of these derivatives possessed moderate to good antiproliferative activity against cancer cells .

Table 3: Key Research Findings on Silandrin Derivatives

Study ApproachMethodologyOutcomes
Chemical SynthesisSelective iodination followed by amidation45 new amido-derivatives characterized by NMR and HRMS
Biological EvaluationMTT cytotoxicity assayEnhanced antiproliferative activity compared to parent compounds
Mechanism InvestigationColony formation assay and molecular dockingCompound 10j showed significant anticancer activity with specific protein binding affinities

The results of this research establish that structural modifications of the silandrin scaffold can significantly enhance its biological activities, particularly against cancer cells . These findings provide a promising foundation for further exploration of silandrin derivatives as potential therapeutic agents.

Future Research Directions

Despite the promising initial findings, silandrin research remains in its early stages, with several important avenues for future investigation:

  • Development of efficient isolation and purification methods to enable more extensive studies on naturally occurring silandrin

  • Comprehensive structure-activity relationship analyses to identify optimal modifications for specific therapeutic applications

  • Detailed pharmacokinetic and bioavailability studies to understand silandrin's behavior in biological systems

  • Investigation of potential synergistic effects between silandrin and other bioactive compounds

  • Preclinical and clinical evaluation of promising silandrin derivatives for cancer treatment applications

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